2-溴吡啶-15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

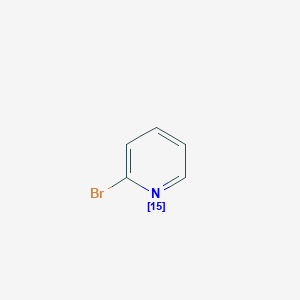

2-Bromopyridine-15N is a nitrogen-15 labeled derivative of 2-Bromopyridine, an aryl bromide with the molecular formula C₅H₄BrN. This compound is used extensively in organic synthesis and serves as an intermediate in various chemical reactions. The nitrogen-15 isotope is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

科学研究应用

2-Bromopyridine-15N has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: It serves as a probe in NMR spectroscopy for studying biological molecules and their interactions.

Medicine: It is used in the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals

作用机制

Target of Action

2-Bromopyridine-15N is primarily used as an intermediate in organic synthesis . It is a versatile reagent that reacts with various compounds, making it a valuable tool in the creation of complex molecular structures .

Mode of Action

The compound reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent used in various reactions . It can also be used in the synthesis of pyrithione, a process that involves oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .

Biochemical Pathways

Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, particularly those involving the formation of c−n bonds .

Result of Action

The primary result of 2-Bromopyridine-15N’s action is the formation of new compounds through various chemical reactions . For example, it can be used in the synthesis of pipradrol, a stimulant drug .

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromopyridine-15N can be synthesized from 2-aminopyridine-15N through a diazotization reaction followed by bromination. The process involves the following steps :

Diazotization: 2-aminopyridine-15N is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures to form the diazonium salt.

Bromination: The diazonium salt is then reacted with bromine to yield 2-Bromopyridine-15N.

Industrial Production Methods: Industrial production of 2-Bromopyridine-15N follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions: 2-Bromopyridine-15N undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form pyridine N-oxides.

Reduction Reactions: It can be reduced to form 2-pyridyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as peracids or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution: Products include 2-aminopyridine, 2-hydroxypyridine, and other substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: 2-pyridyl derivatives.

相似化合物的比较

2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.

3-Bromopyridine: Bromine atom is located at the third position on the pyridine ring.

2-Iodopyridine: Contains an iodine atom instead of bromine.

Uniqueness: 2-Bromopyridine-15N is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its reactivity and versatility in various chemical reactions also distinguish it from other similar compounds .

生物活性

2-Bromopyridine-15N, a nitrogen-labeled derivative of 2-bromopyridine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

2-Bromopyridine-15N is characterized by a bromine atom at the second position of the pyridine ring and a nitrogen isotope at the 15th position. The incorporation of the nitrogen isotope allows for tracking and tracing in biological systems, which is particularly useful in pharmacokinetic studies.

Synthesis Methods

The synthesis of 2-bromopyridine-15N typically involves the bromination of pyridine derivatives followed by isotopic labeling. Various methodologies have been reported, including:

- Electrophilic Bromination : Utilizing bromine in the presence of a catalyst to selectively brominate pyridine derivatives.

- Nucleophilic Substitution Reactions : Reacting pyridine with brominating agents under controlled conditions to achieve high yields.

Antimicrobial Properties

Research has indicated that 2-bromopyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a pyridine nucleus possess antibacterial and antifungal properties, making them valuable in developing new therapeutic agents against resistant strains of bacteria and fungi .

Antiviral Effects

Recent investigations into the antiviral potential of pyridine derivatives, including 2-bromopyridine-15N, have shown promising results. These compounds have been noted for their ability to inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2, which has been a focal point due to the COVID-19 pandemic .

Case Study: TRPV1 Antagonism

A notable case study involved the evaluation of 2-bromopyridine derivatives as TRPV1 antagonists. In vitro studies demonstrated that certain derivatives showed potent antagonistic activity against TRPV1, a receptor implicated in pain sensation. For instance, compound 15f , related to 2-bromopyridine structures, exhibited an IC50 value of 0.6 nM against capsaicin-induced responses . This suggests potential applications in pain management therapies.

Research Findings

The following table summarizes key findings related to the biological activity of 2-bromopyridine-15N and its derivatives:

属性

IUPAC Name |

2-bromo(115N)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。